1-Bromo-4-hexylbenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Bromo-4-hexylbenzene, such as poly(para-phenylene) derivatives, involves palladium-catalyzed coupling reactions. For example, the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid has been utilized to achieve high degrees of polymerization, indicating the versatility of brominated hexylbenzene compounds in polymer synthesis (Rehahn, Schlüter, Wegner, & Feast, 1989).
Molecular Structure Analysis
Molecular structure and spectroscopic properties of compounds similar to 1-Bromo-4-hexylbenzene have been explored through density functional theory (DFT), NMR, IR spectroscopy, and elemental analysis. These studies confirm the molecular structures and provide insights into the electronic structure based on HOMO–LUMO analyses (Patil, Uthaisar, Barone, & Fahlman, 2013).
Chemical Reactions and Properties
1-Bromo-4-hexylbenzene and its derivatives participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For instance, reactions involving bromination and coupling with allylic or benzylic bromides have been reported, highlighting the compound's utility in synthesizing complex molecular architectures (Miyaura, Yano, & Suzuki, 1980).
Physical Properties Analysis
The physical properties of compounds similar to 1-Bromo-4-hexylbenzene, including crystalline phases and structural parameters, have been characterized through single crystal X-ray diffraction (SXRD) analysis. These studies provide detailed information on the compound's crystallographic data, aiding in the understanding of its physical characteristics (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-hexylbenzene derivatives have been extensively investigated, focusing on their reactivity, synthesis potential, and applicability in various chemical transformations. These studies highlight the compound's versatility and its role as a precursor in the synthesis of complex molecules and materials (Kawase, Konishi, Hirao, Matsumoto, Kurata, & Kubo, 2009).
Scientific Research Applications
Halogenation Processes in Organic Synthesis
1-Bromo-4-hexylbenzene can be involved in halogenation processes, such as those studied by Bovonsombat and Mcnelis (1993). They demonstrated the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, a category to which 1-bromo-4-hexylbenzene belongs. Such processes are crucial in organic synthesis, particularly for creating mixed halogenated compounds with specific properties (Bovonsombat & Mcnelis, 1993).
Role in Polymer Solar Cells
In the field of solar energy, 1-Bromo-4-hexylbenzene has been studied as a component in polymer solar cells. Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, which showed a significant improvement in the device performance. The study indicates the potential of derivatives of 1-Bromo-4-hexylbenzene in enhancing the efficiency of solar cells (Fu et al., 2015).
Application in Liquid Crystal Synthesis
In the synthesis of liquid crystals, derivatives of 1-Bromo-4-hexylbenzene have been explored. Bertini et al. (2003) researched the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-hexylbenzene, leading to the synthesis of chiral liquid crystals. This application highlights the importance of 1-Bromo-4-hexylbenzene derivatives in the field of material science, especially in the production of advanced liquid crystal displays (Bertini et al., 2003).
Role in Lithium-Ion Batteries
In energy storage research, derivatives of 1-Bromo-4-hexylbenzene have been applied as electrolyte additives in lithium-ion batteries. Zhang Qian-y (2014) used 4-bromo-2-fluoromethoxybenzene, a derivative, as a bi-functional electrolyte additive. This study underscores the compound's potential in enhancing the thermal stability and safety of lithium-ion batteries, indicating its value in the field of energy storage technology (Zhang Qian-y, 2014).
Synthesis of Organic Electronic Materials
The compound is also significant in the synthesis of organic electronic materials. Rehahn et al. (1989) discussed the synthesis of poly(para-2,5-di-n-hexylphenylene) via the palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid. This synthesis pathway is vital for producing materials with specific electronic properties, such as in organic light-emitting diodes (OLEDs) (Rehahn et al., 1989).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-hexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHOLIARBWJKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344598 | |
Record name | 1-Bromo-4-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-hexylbenzene | |
CAS RN |
23703-22-2 | |
Record name | 1-Bromo-4-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-(hex-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.